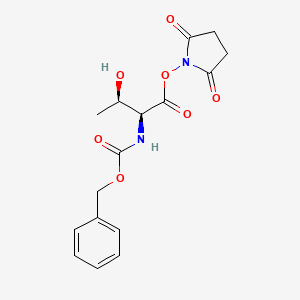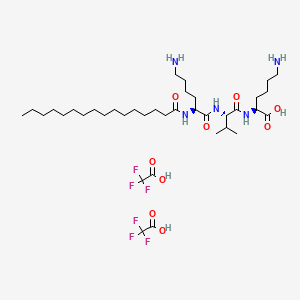
Ester de N-hydroxysuccinimide de Z-L-thréonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-L-Threonine N-hydroxysuccinimide ester: is a chemical compound with the molecular formula C16H18N2O7 and a molecular weight of 350.33 g/mol . It is a white powder with a melting point of 97-101°C . This compound is primarily used in peptide synthesis as a coupling reagent, facilitating the formation of peptide bonds by reacting with amino groups.
Applications De Recherche Scientifique
Chemistry:
Peptide Synthesis: Z-L-Threonine N-hydroxysuccinimide ester is widely used in the synthesis of peptides, facilitating the formation of peptide bonds.
Biology:
Protein Labeling: The compound is used in protein labeling and crosslinking studies to investigate protein-protein interactions.
Medicine:
Industry:
Mécanisme D'action
Target of Action
Z-L-Threonine N-hydroxysuccinimide ester is a powerful protein-modification reagent . It primarily targets aliphatic amines, which are abundant in proteins, making it a versatile tool for protein modification .
Mode of Action
The compound works by forming a covalent bond with the amine group in proteins . This is achieved through the N-hydroxysuccinimide (NHS) ester, which is highly reactive towards amines . The reaction results in the formation of an amide bond, with the release of the NHS .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Z-L-Threonine N-hydroxysuccinimide ester typically involves the reaction of Z-L-Threonine with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of Z-L-Threonine N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: Z-L-Threonine N-hydroxysuccinimide ester undergoes nucleophilic substitution reactions with primary amines, forming peptide bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Primary amines are commonly used as nucleophiles in the presence of organic solvents like dichloromethane or dimethylformamide (DMF).
Hydrolysis: The reaction typically occurs in aqueous solutions at neutral or slightly basic pH.
Major Products:
Comparaison Avec Des Composés Similaires
- Z-L-Serine N-hydroxysuccinimide ester
- Z-L-Valine N-hydroxysuccinimide ester
- Z-L-Leucine N-hydroxysuccinimide ester
Comparison: Z-L-Threonine N-hydroxysuccinimide ester is unique due to the presence of a hydroxyl group on the threonine residue, which can participate in additional hydrogen bonding and interactions compared to other similar compounds. This feature can influence the reactivity and stability of the compound in peptide synthesis .
Propriétés
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (2S,3R)-3-hydroxy-2-(phenylmethoxycarbonylamino)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O7/c1-10(19)14(15(22)25-18-12(20)7-8-13(18)21)17-16(23)24-9-11-5-3-2-4-6-11/h2-6,10,14,19H,7-9H2,1H3,(H,17,23)/t10-,14+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZRUMKJVGFNAZ-YGRLFVJLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40679835 |
Source


|
| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-L-threoninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76401-90-6 |
Source


|
| Record name | 2,5-Dioxopyrrolidin-1-yl N-[(benzyloxy)carbonyl]-L-threoninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40679835 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








